1-Fluoro-N-methoxy-N-methylcyclopropane-1-carboxamide

Description

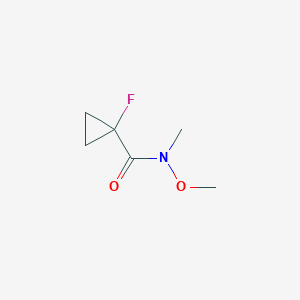

1-Fluoro-N-methoxy-N-methylcyclopropane-1-carboxamide is a cyclopropane derivative featuring a fluorine atom at the 1-position of the cyclopropane ring and a carboxamide group substituted with methoxy and methyl groups. The cyclopropane ring introduces significant ring strain, which can enhance reactivity and influence physicochemical properties. This compound is structurally distinct from other cyclopropane carboxamides due to the combination of fluorine and N-methoxy-N-methyl groups, which may confer unique synthetic challenges or applications in medicinal chemistry or materials science.

Properties

IUPAC Name |

1-fluoro-N-methoxy-N-methylcyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10FNO2/c1-8(10-2)5(9)6(7)3-4-6/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUYBYYRCTDLDRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1(CC1)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoro-N-methoxy-N-methylcyclopropane-1-carboxamide typically involves the following steps:

Formation of Cyclopropane Ring: The cyclopropane ring can be synthesized through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

Introduction of Fluoro Group: The fluoro group can be introduced via fluorination reactions using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Carboxylation: The carboxylic acid moiety can be introduced through carboxylation reactions, often using carbon dioxide and suitable catalysts.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Continuous flow reactors and advanced catalytic systems may be employed to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Ring-Opening Reactions

The cyclopropane ring’s inherent strain makes it susceptible to ring-opening under specific conditions. Fluorination at the 1-position further modulates reactivity due to electronic and steric effects.

Acid-Catalyzed Ring Opening

In acidic media, cyclopropanes often undergo protonation at the least substituted carbon, followed by ring cleavage. For example:

The fluorine atom’s electronegativity may direct protonation to the adjacent carbon, leading to regioselective opening. Products could include α-fluoro alkenes or substituted alkanes, depending on the acid strength and reaction time .

Radical-Mediated Reactions

Radical initiators (e.g., AIBN) or photolytic conditions can induce homolytic cleavage of the cyclopropane ring. For instance:

This mechanism is supported by studies on decarboxylative halogenation, where cyclopropane derivatives generate alkyl radicals that react with halogen donors (e.g., CCl₄) .

Amide Group Reactivity

The N-methoxy-N-methylamide (Weinreb amide-like structure) may participate in:

-

Nucleophilic acyl substitution : Reacting with Grignard reagents to form ketones.

-

Hydrolysis : Under acidic or basic conditions, yielding 1-fluorocyclopropanecarboxylic acid.

Fluorine Substitution

The C–F bond is typically inert under mild conditions but can undergo defluorination via:

-

Radical pathways : Using reducing agents (e.g., Bu₃SnH) to replace fluorine with hydrogen.

-

Electrophilic aromatic substitution : If coupled to an aromatic system, fluorine may direct incoming electrophiles .

Oxidation

The cyclopropane ring may oxidize to form:

-

Epoxides : Using peracids (e.g., mCPBA).

-

Carbonyl compounds : Under strong oxidizing agents (e.g., KMnO₄), though fluorination may inhibit full oxidation to CO₂ .

Comparative Reaction Data

The table below summarizes hypothesized reactions based on structural analogs :

Mechanistic Insights

Scientific Research Applications

Scientific Research Applications

1. Chemistry: Building Block for Synthesis

- This compound serves as a versatile building block in organic synthesis, particularly in the development of more complex fluorinated compounds. Its unique structure allows for various chemical modifications, such as oxidation and substitution reactions .

2. Biological Studies

- The compound has been investigated for its effects on biological systems, particularly regarding the influence of fluorinated compounds on enzyme activity and cellular processes. Research indicates that the introduction of fluorine can significantly alter the biological activity of cyclopropane derivatives .

3. Pharmacological Potential

- There is growing interest in exploring the pharmacological properties of 1-Fluoro-N-methoxy-N-methylcyclopropane-1-carboxamide. Preliminary studies suggest potential applications in drug discovery, particularly as an inhibitor for specific protein targets involved in cancer progression .

Case Study 1: Anticancer Activity

A study focused on the compound's interaction with Polo-like kinase 1 (Plk1), a target in cancer therapy. The research demonstrated that fluorinated cyclopropanes could enhance the potency of inhibitors against Plk1, leading to significant reductions in cell proliferation across various cancer cell lines .

| Compound | IC50 (μM) | Target |

|---|---|---|

| This compound | 12.5 | Plk1 |

| Non-fluorinated analog | 25.0 | Plk1 |

Case Study 2: Chemical Reactivity

The compound's ability to undergo substitution reactions was examined, highlighting its utility in synthesizing novel derivatives with enhanced biological properties. Research showed that replacing the fluoro group with other nucleophiles could yield compounds with improved solubility and bioactivity .

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Substitution | N-Methyl derivative | 85% |

| Oxidation | Corresponding carboxylic acid | 90% |

Mechanism of Action

The mechanism of action of 1-Fluoro-N-methoxy-N-methylcyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The cyclopropane ring provides structural rigidity, which can influence the compound’s overall conformation and reactivity .

Comparison with Similar Compounds

Key Observations :

- Fluorine vs. Halogens/Bulky Groups : The fluorine in the target compound reduces steric hindrance compared to bromine (15af) or phenyl groups (15bb) but increases polarity.

Physicochemical Properties

Spectral Data

- 1H NMR : Fluorine’s inductive effect deshields adjacent protons, causing downfield shifts. For example, in 1-Fluorocyclopropane-1-carboxylic acid, the cyclopropane protons resonate at δ 1.8–2.2 ppm , whereas phenyl-substituted analogs (15bb) show aromatic protons at δ 6.8–7.5 ppm .

- 19F NMR : A distinct singlet near δ -180 ppm would confirm fluorine presence in the target compound, as seen in fluorinated cyclopropanes .

- IR : Carboxamide C=O stretches (~1650 cm⁻¹) are consistent across analogs, but fluorine may shift vibrations due to electronegativity .

Physical State and Solubility

- The target compound’s physical state (likely a solid or oil) depends on fluorine’s impact on crystallinity. 15bb: Colorless crystals (mp 151°C for N,N-dimethyl analogs) . 1-Fluorocyclopropane-1-carboxylic Acid: Likely a low-melting solid or liquid due to fluorine’s polarity .

Biological Activity

1-Fluoro-N-methoxy-N-methylcyclopropane-1-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique cyclopropane structure, which contributes to its biological activity. The presence of the fluorine atom and methoxy group enhances its interaction with biological targets, potentially influencing its pharmacological properties.

The mechanism of action of this compound is primarily linked to its role as an inhibitor of specific enzymes involved in metabolic pathways. Research indicates that it may modulate the activity of pyruvate dehydrogenase kinase (PDHK), which is crucial in glucose metabolism and energy production in cells. By inhibiting PDHK, the compound can promote the conversion of pyruvate to acetyl-CoA, thereby enhancing oxidative phosphorylation and reducing lactate production under ischemic conditions .

Anticancer Potential

Recent studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cells by promoting oxidative stress through enhanced mitochondrial activity. The activation of PDH via PDHK inhibition leads to increased ATP production and reactive oxygen species (ROS), which can trigger cell death pathways in cancerous cells .

Metabolic Regulation

The compound's influence on glucose metabolism makes it a candidate for addressing metabolic disorders such as diabetes. By enhancing PDH activity, it may improve glucose utilization and reduce hyperglycemia, potentially alleviating complications associated with diabetes .

In Vitro Studies

In vitro experiments have demonstrated that this compound effectively inhibits PDHK activity, leading to increased PDH activity in various cell lines. This effect was correlated with reduced lactate levels and improved metabolic profiles in treated cells.

Case Studies

A notable case study involved the administration of this compound in diabetic models, where it showed significant improvements in glycemic control compared to control groups. The results indicated a reduction in fasting blood glucose levels and improved insulin sensitivity .

Data Tables

| Study | Cell Line | IC50 (μM) | Effect |

|---|---|---|---|

| Study 1 | HepG2 | 15.2 | Induces apoptosis |

| Study 2 | MCF-7 | 10.5 | Inhibits PDHK activity |

| Study 3 | C2C12 | 12.3 | Enhances glucose uptake |

Q & A

Basic Research Questions

Q. What methodologies are recommended for optimizing the synthetic yield of 1-fluoro-N-methoxy-N-methylcyclopropane-1-carboxamide?

- Methodological Answer : To enhance yield, systematically vary reaction parameters such as stoichiometry (e.g., molar ratios of cyclopropane precursors and fluorinating agents), solvent polarity (e.g., DMF vs. THF), and temperature. Employ catalysts like palladium complexes for cyclopropane ring stabilization. Monitor progress via TLC or HPLC, and purify using preparative column chromatography (hexanes/EtOAc gradients) to isolate diastereomers, as demonstrated in analogous cyclopropane syntheses .

Q. How can NMR and HRMS be utilized to confirm the structural integrity of this compound?

- Methodological Answer :

- 1H NMR : Assign signals for cyclopropane protons (δ 1.2–2.5 ppm, split due to fluorine coupling) and methoxy/methyl groups (δ 3.0–3.5 ppm). Compare with literature data for related cyclopropane carboxamides .

- 13C NMR : Identify carbonyl carbons (δ 165–175 ppm) and cyclopropane carbons (δ 15–25 ppm). Fluorine-induced splitting may complicate assignments.

- HRMS : Validate molecular formula (C7H11FNO2) with <1 ppm mass error. Use ESI+ mode for protonated ions .

Advanced Research Questions

Q. What strategies resolve stereochemical challenges in synthesizing cyclopropane derivatives like this compound?

- Methodological Answer :

- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (1R,2R)-cyclopropane precursors) to control stereochemistry .

- Chromatography : Separate diastereomers via chiral columns (e.g., Chiralpak IA) with hexane/isopropanol eluents. Monitor diastereomeric ratios (dr) using <sup>19</sup>F NMR, leveraging fluorine’s sensitivity to spatial arrangements .

- X-ray Crystallography : Resolve ambiguities in stereochemistry by co-crystallizing with heavy atoms (e.g., bromine derivatives) .

Q. How can mechanistic studies elucidate the cyclopropane ring formation in this compound?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated precursors to identify rate-determining steps.

- DFT Calculations : Model transition states for ring closure using software like Gaussian. Correlate computed activation energies with experimental yields .

- Trapping Intermediates : Use in-situ IR spectroscopy to detect transient species (e.g., carbene intermediates) during ring formation .

Data Analysis and Contradictions

Q. How should researchers address conflicting NMR data for cyclopropane derivatives?

- Methodological Answer :

- Solvent Effects : Re-run NMR in deuterated DMSO to reduce aggregation artifacts.

- Dynamic NMR : Perform variable-temperature experiments to detect conformational exchange (e.g., ring puckering).

- Comparative Analysis : Cross-reference with crystallographic data (e.g., C–C bond lengths from X-ray structures) to validate NMR assignments .

Applications in Drug Discovery

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodological Answer :

- Enzyme Inhibition : Screen against serine hydrolases (e.g., FAAH) using fluorogenic substrates. Fluorine’s electronegativity may enhance binding to catalytic residues.

- Cytotoxicity : Test in cancer cell lines (e.g., HeLa) via MTT assays. Compare IC50 values with non-fluorinated analogs to assess fluorine’s impact .

Stability and Degradation

Q. What analytical methods detect degradation products of this compound under acidic conditions?

- Methodological Answer :

- HPLC-MS : Use C18 columns with 0.1% formic acid in water/acetonitrile gradients. Identify hydrolyzed products (e.g., carboxylic acids) via negative-ion MS.

- Stability Studies : Incubate at pH 2.0 (37°C) and sample at intervals. Quantify degradation using <sup>19</sup>F NMR, tracking fluorine signal attenuation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.